4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Overview
Description
“4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide” is a chemical compound that contains a tetrazole ring. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The compound’s molecular formula is C7H9NO2S .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . In one approach, the first step involves synthesizing (1-(4-(1H-tetrazole-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
1H-Tetrazole is a crystalline light yellow powder and odorless . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Pharmaceutical Applications: Antibacterial Activity
Tetrazole derivatives, including 4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide, have been recognized for their antibacterial properties. The tetrazole ring mimics the carboxylic acid group, which is often found in bioactive molecules, allowing these compounds to interact effectively with bacterial enzymes and inhibit their growth .
Antifungal Applications
Similar to their antibacterial uses, tetrazole compounds exhibit antifungal activity. Their ability to disrupt cell membrane integrity and interfere with fungal enzyme systems makes them valuable in the development of new antifungal agents .
Analgesic and Anti-inflammatory Properties
The tetrazole moiety is known to possess analgesic and anti-inflammatory activities. This is attributed to the compound’s interaction with cyclooxygenase enzymes, which play a role in the inflammation pathway. As such, tetrazole derivatives can be used in the design of new pain relief and anti-inflammatory drugs .
Antitumor Activity
Research has indicated that tetrazole derivatives can exhibit antitumor properties. They may interfere with the replication of cancer cells or induce apoptosis, making them potential candidates for anticancer drug development .
Antidiabetic Activity
The structural similarity of tetrazole to carboxylic acids enables these compounds to act as nonclassical bioisosteres in antidiabetic drugs. They can modulate the activity of enzymes involved in glucose metabolism, providing a basis for the development of novel antidiabetic therapies .
Antihypertensive Effects
Tetrazole derivatives have been studied for their potential antihypertensive effects. They may exert this activity by affecting the renin-angiotensin system, which regulates blood pressure. This opens up possibilities for creating new blood pressure-lowering medications .
Each of these applications leverages the unique chemical properties of tetrazole derivatives, such as their electron-donating and electron-withdrawing characteristics, as well as their ability to stabilize electrostatic repulsion through electron delocalization . The versatility of tetrazole compounds, including 4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide, makes them a significant focus of research in various fields of medicinal chemistry.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Pharmacokinetics
The solubility of tetrazolate anions in lipids suggests that they may have good bioavailability due to their ability to penetrate cell membranes .
Result of Action
The broad range of biological activities associated with tetrazole derivatives suggests that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-11-2-8-14(9-3-11)22(20,21)16-12-4-6-13(7-5-12)19-10-15-17-18-19/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMOJJKNCVUMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322401 | |
Record name | 4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878929-12-5 | |
Record name | 4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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